1-[4-(Aminomethyl)phenyl]azepan-2-one hydrochloride
Overview
Description
1-[4-(Aminomethyl)phenyl]azepan-2-one hydrochloride is a chemical compound with the molecular formula C13H19ClN2O It is known for its unique structure, which includes an azepan-2-one ring substituted with an aminomethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Aminomethyl)phenyl]azepan-2-one hydrochloride typically involves the reaction of 4-(aminomethyl)phenylamine with azepan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Aminomethyl)phenyl]azepan-2-one hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
1-[4-(Aminomethyl)phenyl]azepan-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)phenyl]azepan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
1-[4-(Aminomethyl)phenyl]azepan-2-one hydrochloride can be compared with other similar compounds, such as:
1-[4-(Aminomethyl)phenyl]piperidin-2-one hydrochloride: This compound has a similar structure but with a piperidin-2-one ring instead of an azepan-2-one ring.
1-[4-(Aminomethyl)phenyl]azepan-2-one: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which can influence its chemical and biological properties.
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]azepan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-10-11-5-7-12(8-6-11)15-9-3-1-2-4-13(15)16;/h5-8H,1-4,9-10,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNFBDWUAJMYAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C2=CC=C(C=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439899-26-9 | |
Record name | 2H-Azepin-2-one, 1-[4-(aminomethyl)phenyl]hexahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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